1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione
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Description
1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is a useful research compound. Its molecular formula is C14H10F6N4O3 and its molecular weight is 396.24 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione is a member of the triazine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16F6N4O3. It features a triazine core with trifluoroethyl groups that may influence its biological interactions. The presence of the phenylmethylidene group suggests potential reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit selective inhibition of pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. For instance, a related study highlighted the efficacy of triazine derivatives in inducing apoptosis in cancer cells at low micromolar concentrations. These compounds were shown to effectively target the PDK/PDH axis, leading to metabolic impairment and subsequent cancer cell death .
Table 1: Summary of Biological Activity Findings
Study | Activity | Target | Concentration | Effect |
---|---|---|---|---|
Study A | Anticancer | PDK | Low micromolar | Induces apoptosis |
Study B | Metabolic inhibition | PDH/PDK | Varies | Impairs cancer metabolism |
Study C | Selective toxicity | Cancer cells | Low micromolar | Triggers cell death |
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : Compounds similar to this triazine have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : By disrupting metabolic processes, these compounds can lead to increased reactive oxygen species (ROS) levels and trigger apoptotic pathways in cancer cells .
Case Studies
Several case studies have documented the effects of triazine derivatives on various cancer models:
- Pancreatic Cancer Model : In vivo studies demonstrated that specific triazine derivatives significantly reduced tumor growth in models with KRAS mutations. The most promising compounds showed better tolerability compared to standard treatments like cisplatin and gemcitabine .
- Breast Cancer Cell Lines : Another study evaluated the effects on breast cancer cell lines, where treatment with triazine derivatives resulted in a marked decrease in cell viability and an increase in apoptotic markers.
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N4O3/c15-13(16,17)7-22-10(25)23(8-14(18,19)20)12(27)24(11(22)26)21-6-9-4-2-1-3-5-9/h1-6H,7-8H2/b21-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESHJBLHVWUEZ-AERZKKPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)N(C(=O)N(C2=O)CC(F)(F)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)N(C(=O)N(C2=O)CC(F)(F)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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